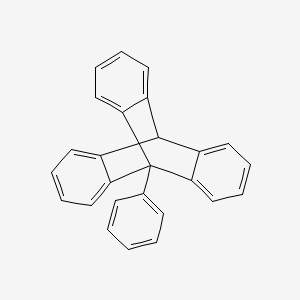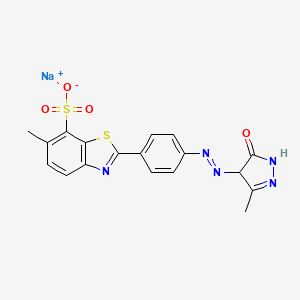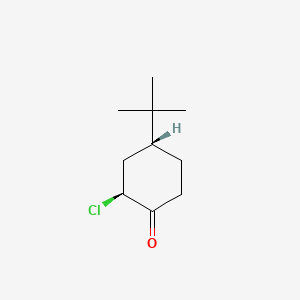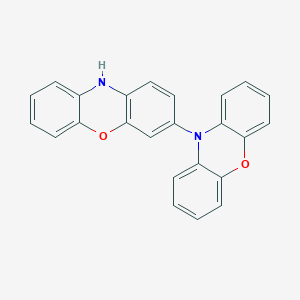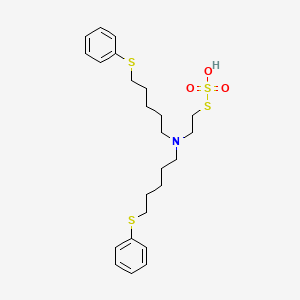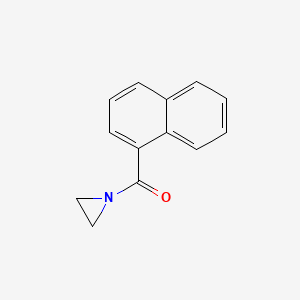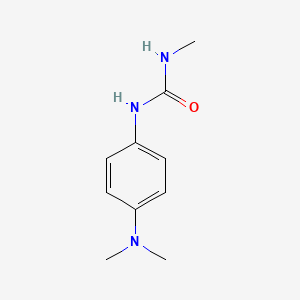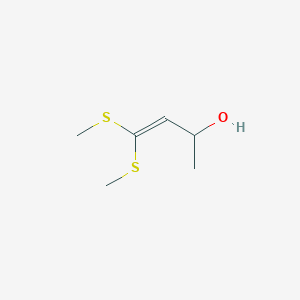
4,4-Bis(methylsulfanyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(methylsulfanyl)but-3-en-2-ol is a chemical compound with the molecular formula C6H12OS2. It is characterized by the presence of two methylsulfanyl groups attached to a butenol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(methylsulfanyl)but-3-en-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-buten-2-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(methylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and controlled addition of reagents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines; reactions are performed in polar solvents with appropriate bases to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis(methylsulfanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(methylsulfanyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(methylsulfanyl)but-3-en-2-one: Similar structure but with a ketone group instead of an alcohol.
4,4-Bis(methylsulfanyl)butane: Lacks the double bond present in 4,4-Bis(methylsulfanyl)but-3-en-2-ol.
4,4-Bis(methylsulfanyl)pent-3-en-2-ol: Contains an additional carbon in the backbone.
Uniqueness
This compound is unique due to its combination of methylsulfanyl groups and a butenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
15081-72-8 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
4,4-bis(methylsulfanyl)but-3-en-2-ol |
InChI |
InChI=1S/C6H12OS2/c1-5(7)4-6(8-2)9-3/h4-5,7H,1-3H3 |
InChI Key |
ZIORFKHOOKKYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(SC)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


